molecular formula C20H14ClN3OS B7731020 (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-chlorophenyl)-2-cyanoprop-2-enamide

(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No.: B7731020
M. Wt: 379.9 g/mol
InChI Key: QUDCBFILXXDHJJ-LFIBNONCSA-N
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Description

(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-chlorophenyl)-2-cyanoprop-2-enamide: is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzyl group, a chlorophenyl group, and a cyanopropenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-chlorophenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Formation of the Cyanopropenamide Moiety: The cyanopropenamide moiety can be synthesized by the condensation of malononitrile with an appropriate aldehyde or ketone in the presence of a base.

    Coupling Reactions: The final compound can be obtained by coupling the synthesized thiazole derivative with the cyanopropenamide intermediate under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Primary amines, reduced nitrile derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-chlorophenyl)-2-cyanoprop-2-enamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-chlorophenyl)-2-cyanoprop-2-enamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-chlorophenyl)-2-cyanoprop-2-enamide: can be compared with other thiazole derivatives and cyanopropenamide compounds:

    Similar Compounds: (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-bromophenyl)-2-cyanoprop-2-enamide, (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-fluorophenyl)-2-cyanoprop-2-enamide.

    Uniqueness: The presence of the chlorophenyl group and the specific arrangement of functional groups confer unique chemical and biological properties to the compound, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c21-18-9-5-4-8-15(18)11-16(12-22)19(25)24-20-23-13-17(26-20)10-14-6-2-1-3-7-14/h1-9,11,13H,10H2,(H,23,24,25)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDCBFILXXDHJJ-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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